
Dimethyl propylboronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl propylboronate is an organoboron compound that has garnered attention in various fields of chemistry due to its unique properties and reactivity. As a boronic ester, it is characterized by the presence of a boron atom bonded to two methoxy groups and a propyl group. This compound is particularly significant in organic synthesis and has applications in various scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl propylboronate can be synthesized through several methods. One common approach involves the reaction of propylboronic acid with methanol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The final product is usually obtained through a series of purification steps, including distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl propylboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted boronates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl propylboronate has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: this compound is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which dimethyl propylboronate exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of organic groups to palladium catalysts, enabling the formation of carbon-carbon bonds . The compound’s reactivity is influenced by the electronic and steric properties of the substituents attached to the boron atom.
Comparación Con Compuestos Similares
- Phenylboronic acid
- Methylboronic acid
- Ethylboronic acid
Comparison: Dimethyl propylboronate is unique due to its specific combination of methoxy and propyl groups, which confer distinct reactivity and stability compared to other boronic esters. For example, phenylboronic acid is more commonly used in Suzuki-Miyaura coupling reactions, but this compound offers advantages in terms of solubility and ease of handling.
Propiedades
Número CAS |
2938-87-6 |
|---|---|
Fórmula molecular |
C5H13BO2 |
Peso molecular |
115.97 g/mol |
Nombre IUPAC |
dimethoxy(propyl)borane |
InChI |
InChI=1S/C5H13BO2/c1-4-5-6(7-2)8-3/h4-5H2,1-3H3 |
Clave InChI |
ZCYDUMUZARXRBY-UHFFFAOYSA-N |
SMILES canónico |
B(CCC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



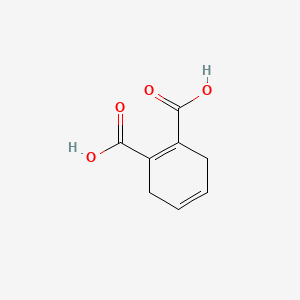
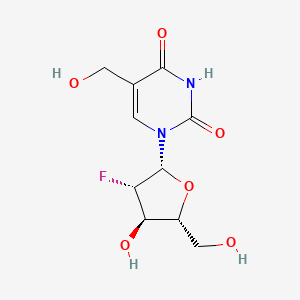
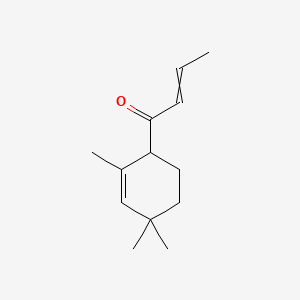
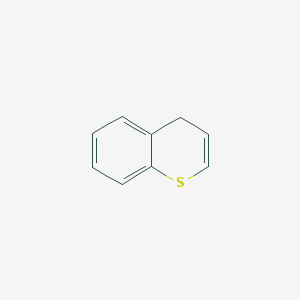
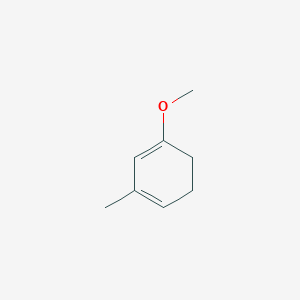
![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
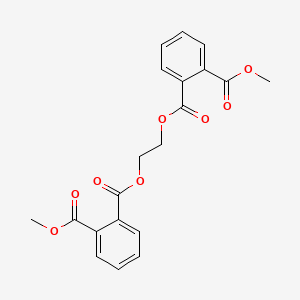
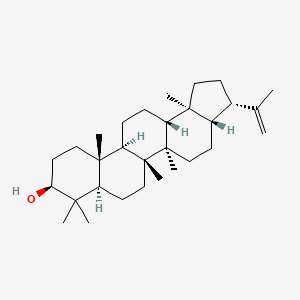

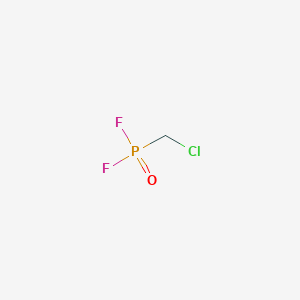

![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one](/img/structure/B14753418.png)
